molecular formula C11H8ClFN2O B8016574 4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine

4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine

Cat. No.: B8016574
M. Wt: 238.64 g/mol
InChI Key: XWXXTHOWEMYGQC-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine is an organic compound that features a pyridine ring substituted with a chlorine atom and an amine group attached to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine typically involves the following steps:

    Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 2-chloropyridine with 3-fluoroaniline in the presence of a base such as potassium carbonate. This step forms the intermediate 4-(2-chloropyridin-4-yloxy)-3-fluorobenzene.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and fluorine positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloropyridin-4-yloxy)-3-chlorobenzenamine: Similar structure but with a chlorine atom instead of fluorine.

    4-(2-Chloropyridin-4-yloxy)-3-methylbenzenamine: Similar structure but with a methyl group instead of fluorine.

    4-(2-Chloropyridin-4-yloxy)-3-nitrobenzenamine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-chloropyridin-4-yl)oxy-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-11-6-8(3-4-15-11)16-10-2-1-7(14)5-9(10)13/h1-6H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXXTHOWEMYGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using a procedure analogous to Example A1, 2-fluoro-4-aminophenol (2.6 g, 24 mmol) and 2,4-dichloropyridine (2.88 g, 20 mol) were combined to provide 4-(2-chloropyridin-4-yloxy)-3-fluoroaniline (3.2 g, 67% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.25 (d, J=5.6 Hz, 1H), 6.99 (m, 1H), 6.90 (m, 2H), 6.50 (d, J=1.6 Hz, 1H), 6.41 (d, J=10.4 Hz, 1H), 5.51 (s, 2H); MS (ESI) m/z: 239.1 (M+H+).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (60%, 0.104 g, 2.60 mmol, 1.1 eq) was added to a solution of 2-fluoro-4-aminophenol (0.30 g, 2.36 mmol, 1.0 eq) in DMF (6.5 mL) at room temperature and the reaction mixture was stirred for 30 minutes. 2-Chloro-4-nitropyridine (Aldrich, 0.374 g, 2.36 mmol, 1.0 eq) was added and the reaction mixture was heated to 90° C. for 12 h. The reaction mixture was cooled to room temperature, quenched with saturated aqueous NaCl solution and extracted with ethyl acetate (3×70 mL). The combined organic extracts were washed with 10% aq. LiCl solution (3×70 mL), dried over Na2SO4, filtered and the filtrate concentrated in vacuo to afford the title compound (0.430 g, 76%) which was used without further purification. 1H NMR (DMSO-d6) δ 8.27 (d, 1H, J=5.7 Hz), 6.90-7.04 (m, 3H), 6.42-6.54 (m, 2H), 5.54 (s, 2H); MS (ESI+) m/z 239 (M+H)+; HRMS (ESI+) calcd.: 239.0387. found: 239.0391.
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0.374 g
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods III

Procedure details

Using a procedure analogous to Example A2, 2-fluoro-4-aminophenol (2.6 g, 24 mmol) and 2,4-dichloropyridine (2.88 g, 20 mol) were combined to provide 4-(2-chloropyridin-4-yloxy)-3-fluoro-phenylamine (3.2 g, 67% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.25 (d, J=5.6 Hz, 1H), 6.99 (m, 1H), 6.90 (m, 2H), 6.50 (d, J=1.6 Hz, 1H), 6.41 (d, J=10.4 Hz, 1H), 5.51 (s, 2H); MS (ESI) m/z: 239.1 (M+H+).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two

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